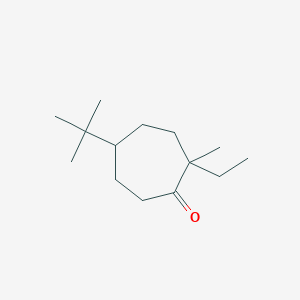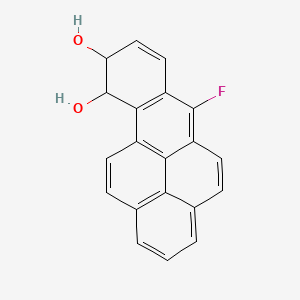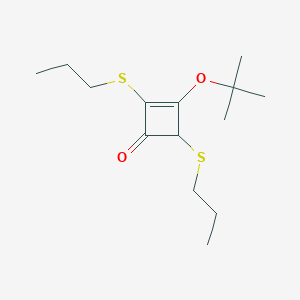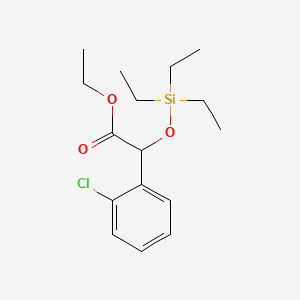
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester is an organic compound that belongs to the class of acetic acid esters This compound features a chlorophenyl group, a triethylsiloxy group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester typically involves the esterification of 2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(o-Chlorophenyl)-2-(trimethylsiloxy)acetic acid ethyl ester
- 2-(p-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester
- 2-(o-Chlorophenyl)-2-(triethylsiloxy)propionic acid ethyl ester
Uniqueness
2-(o-Chlorophenyl)-2-(triethylsiloxy)acetic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propriétés
| 85905-76-6 | |
Formule moléculaire |
C16H25ClO3Si |
Poids moléculaire |
328.90 g/mol |
Nom IUPAC |
ethyl 2-(2-chlorophenyl)-2-triethylsilyloxyacetate |
InChI |
InChI=1S/C16H25ClO3Si/c1-5-19-16(18)15(13-11-9-10-12-14(13)17)20-21(6-2,7-3)8-4/h9-12,15H,5-8H2,1-4H3 |
Clé InChI |
LOOCRJLGTQYLHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1Cl)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


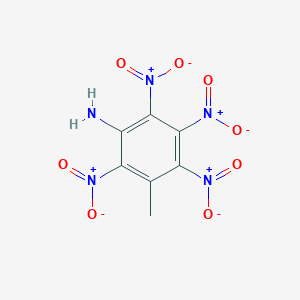
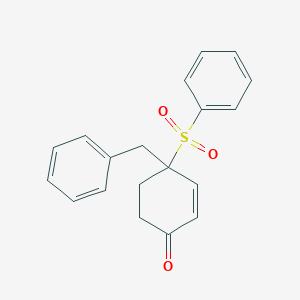
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
